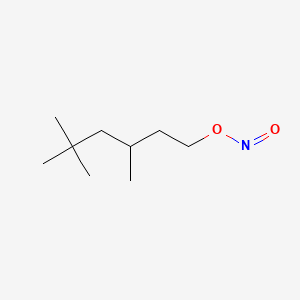
aluminum;icosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum icosanoate, also known as aluminum tricosanoate, is a chemical compound formed by the reaction of aluminum with icosanoic acid. It is primarily used in industrial applications due to its unique properties, such as its ability to act as a surfactant and its role in the production of various materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aluminum icosanoate can be synthesized through the reaction of aluminum salts with icosanoic acid. One common method involves the reaction of aluminum chloride with icosanoic acid in an organic solvent. The reaction typically occurs under reflux conditions, and the product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, aluminum icosanoate is produced by reacting aluminum hydroxide with icosanoic acid. This process involves heating the mixture to a high temperature to facilitate the reaction. The resulting product is then purified and processed for various applications.
Chemical Reactions Analysis
Types of Reactions
Aluminum icosanoate undergoes several types of chemical reactions, including:
Oxidation: Aluminum icosanoate can be oxidized to form aluminum oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield aluminum and icosanoic acid.
Substitution: The compound can undergo substitution reactions with other acids or bases, leading to the formation of different aluminum salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reaction typically occurs at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are used under controlled conditions.
Substitution: Substitution reactions often involve the use of strong acids or bases, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Aluminum oxide and various organic by-products.
Reduction: Aluminum metal and icosanoic acid.
Substitution: Different aluminum salts depending on the reacting acid or base.
Scientific Research Applications
Aluminum icosanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of lipid interactions and membrane dynamics.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of lubricants, coatings, and other materials.
Mechanism of Action
The mechanism of action of aluminum icosanoate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with lipid membranes, altering their properties and affecting cellular processes. In industrial applications, its surfactant properties enable it to reduce surface tension and stabilize emulsions.
Comparison with Similar Compounds
Similar Compounds
Aluminum stearate: Similar in structure but derived from stearic acid.
Aluminum palmitate: Derived from palmitic acid and shares similar properties.
Aluminum oleate: Formed from oleic acid and used in similar applications.
Uniqueness
Aluminum icosanoate is unique due to its longer carbon chain length compared to other aluminum carboxylates. This gives it distinct properties, such as higher melting points and different solubility characteristics, making it suitable for specific industrial applications.
Properties
CAS No. |
59025-08-0 |
|---|---|
Molecular Formula |
C60H117AlO6 |
Molecular Weight |
961.5 g/mol |
IUPAC Name |
aluminum;icosanoate |
InChI |
InChI=1S/3C20H40O2.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h3*2-19H2,1H3,(H,21,22);/q;;;+3/p-3 |
InChI Key |
YUPQCQBUDTXWEA-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



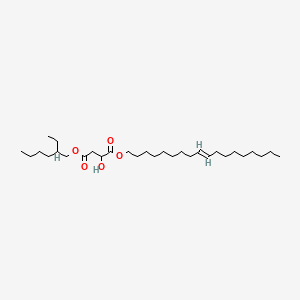



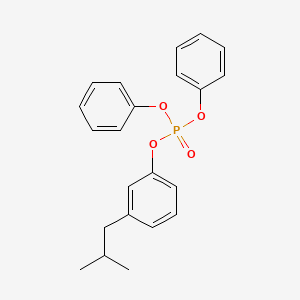
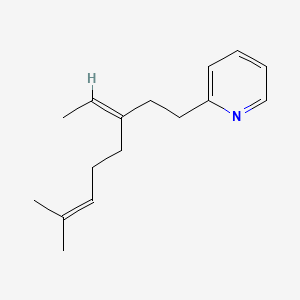
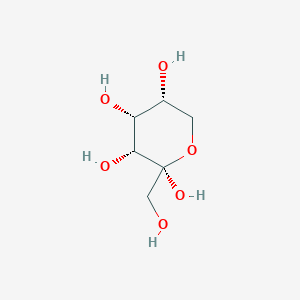
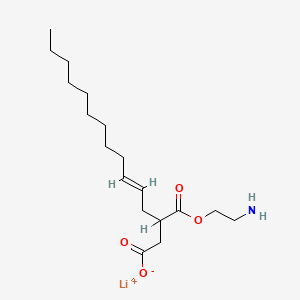
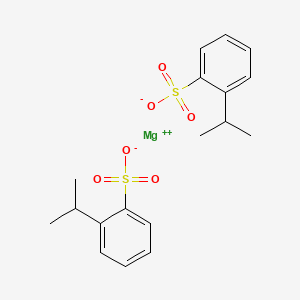
![6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine](/img/structure/B12662799.png)

